N-(2-Aminoethyl)-1-aziridineethanamine

Description

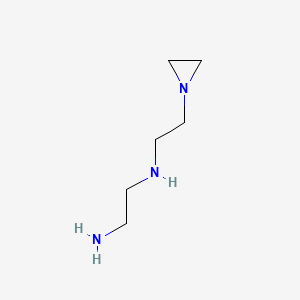

Structure

3D Structure

Properties

IUPAC Name |

N'-[2-(aziridin-1-yl)ethyl]ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N3/c7-1-2-8-3-4-9-5-6-9/h8H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJNAQZHMIAKQOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1CCNCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70177990 | |

| Record name | Aziridine, 1-(2-((2-aminoethyl)amino)ethyl)- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23435-23-6 | |

| Record name | N-(2-Aminoethyl)-1-aziridineethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023435236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Aminoethyl)-1-aziridineethanamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15643 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-(2-Aminoethyl)-1-aziridineethanamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174041 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aziridine, 1-(2-((2-aminoethyl)amino)ethyl)- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-AMINOETHYL)-1-AZIRIDINEETHANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K93WMR7E2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(2-Aminoethyl)-1-aziridineethanamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, potential therapeutic applications, and relevant experimental considerations for N-(2-Aminoethyl)-1-aziridineethanamine.

Introduction

This compound, with the molecular formula C6H15N3, is a primary amino compound. It is structurally related to diethylenetriamine, where a hydrogen on one of the amino groups is substituted by a 2-(aziridin-1-yl)ethyl group.[1] First described in the literature in 2004, this compound has been investigated as an experimental drug for its potential in treating cardiovascular disease and infections from Severe Acute Respiratory Syndrome (SARS) coronaviruses.[1]

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These computed values provide a foundational understanding of the molecule's physical characteristics.

| Property | Value | Source |

| Molecular Formula | C6H15N3 | PubChem[1] |

| Molecular Weight | 129.20 g/mol | PubChem[1] |

| Monoisotopic Mass | 129.1266 Da | PubChemLite[2] |

| IUPAC Name | N'-[2-(aziridin-1-yl)ethyl]ethane-1,2-diamine | PubChem[1] |

| CAS Registry Number | 23435-23-6 | ChemNet[3] |

| XLogP3 (Predicted) | -1.3 | PubChem[1] |

| SMILES | C1CN1CCNCCN | PubChemLite[2] |

| InChI | InChI=1S/C6H15N3/c7-1-2-8-3-4-9-5-6-9/h8H,1-7H2 | PubChem[1] |

| InChIKey | XJNAQZHMIAKQOK-UHFFFAOYSA-N | PubChemLite[2] |

Pharmacological Profile and Mechanism of Action

This compound is identified as an inhibitor of angiotensin-converting enzyme 2 (ACE2).[1] This characteristic positions it as a potential therapeutic agent for cardiovascular diseases and as an anticoronaviral agent.[1]

Mechanism of Action:

-

Cardiovascular Effects: Angiotensin II can cause constriction of coronary blood vessels, which increases vascular resistance and oxygen demand, potentially leading to myocyte hypertrophy. By inhibiting ACE2, this compound may prevent these effects.[1]

-

Antiviral Effects: The compound's binding to ACE2 may induce a conformational change. This change is thought to shift the residues that would normally bind the SARS-CoV S-glycoprotein, thereby preventing viral attachment and entry into host cells.[1] A structure-based in silico analysis has supported its role as an inhibitor of SARS-CoV S protein-mediated cell fusion.[4]

The potential therapeutic pathway for its antiviral action is visualized below.

Experimental Protocols and Characterization

Detailed, specific experimental protocols for this compound are not extensively published. However, based on the characterization of structurally similar aziridine and amine compounds, the following methodologies would be standard for its synthesis and analysis.

A. Synthesis Protocol (General Approach)

The synthesis of this compound can be achieved through reactions involving aziridine precursors. A study on related compounds detailed the synthesis of a palladium(II) complex with an N-(2-aminoethyl)aziridine ligand, which was formed via a metal-induced "aziridine dimerization" reaction.[5] This suggests that metal-catalyzed reactions could be a viable route for synthesizing the title compound.

B. Structural Characterization

Standard analytical techniques are crucial for confirming the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the proton environment of the molecule. In similar structures, the CH₂ proton signals show characteristic downfield shifts upon complexation or modification.[5]

-

¹³C NMR: To identify the carbon skeleton. Signals for carbon atoms in the aziridine ring and the ethylamine chains would be expected in distinct regions.[5]

-

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern. Predicted collision cross-section (CCS) values are available for various adducts, which can aid in identification.[2]

-

Infrared (IR) Spectroscopy: To identify functional groups. Characteristic peaks for N-H stretching (primary and secondary amines) and C-N stretching would be expected.

The general workflow for the chemical characterization of this compound is outlined in the diagram below.

Safety and Handling

As with many amine and aziridine-containing compounds, this compound is expected to require careful handling. Safety data for structurally similar compounds indicate that it may cause severe skin burns and eye damage, and may cause respiratory irritation.[6][7]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves (neoprene or nitrile rubber), and eye/face protection (chemical goggles).[6][8]

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[6][8] Avoid contact with skin and eyes and prevent the formation of aerosols.[9]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep containers tightly closed and locked up.[6][7] The compound may be sensitive to air and moisture.[7][10]

-

Incompatibilities: Incompatible with strong oxidizing agents, acids, and moisture.[7][8][10]

In case of exposure, immediate medical attention is required. Standard first-aid measures include rinsing eyes cautiously with water for several minutes, washing skin with plenty of water, and moving to fresh air in case of inhalation.[6][8]

References

- 1. This compound | C6H15N3 | CID 98888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C6H15N3) [pubchemlite.lcsb.uni.lu]

- 3. This compound [drugfuture.com]

- 4. Design of novel viral attachment inhibitors of the spike glycoprotein (S) of severe acute respiratory syndrome coronavirus-2 (SARS-CoV-2) through virtual screening and dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. gelest.com [gelest.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. chembk.com [chembk.com]

An In-depth Technical Guide to N-(2-Aminoethyl)-1-aziridineethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Aminoethyl)-1-aziridineethanamine is a polyamine featuring a terminal aziridine ring, a structural motif of significant interest in medicinal chemistry due to its potential as a reactive handle for covalent interactions. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential biological activity of this compound. Notably, this compound has been identified as a potential inhibitor of Angiotensin-Converting Enzyme 2 (ACE2), a key protein in cardiovascular regulation and a cellular entry point for coronaviruses, including SARS-CoV. This document summarizes key structural data, offers insights into its synthesis, and visualizes its putative mechanism of action.

Molecular Structure and Identification

This compound is a primary amino compound that can be described as an ethane-1,2-diamine derivative where one of the amino hydrogens is substituted by a 2-(aziridin-1-yl)ethyl group.[1] It is also considered a member of the aziridine class of compounds and is functionally related to diethylenetriamine.[1]

A summary of key identifiers for this compound is provided in the table below.

| Identifier | Value |

| IUPAC Name | N'-[2-(aziridin-1-yl)ethyl]ethane-1,2-diamine[1] |

| CAS Number | 23435-23-6[1] |

| Molecular Formula | C₆H₁₅N₃[1] |

| SMILES | C1CN1CCNCCN |

| InChI | InChI=1S/C6H15N3/c7-1-2-8-3-4-9-5-6-9/h8H,1-7H2 |

| Synonyms | N-[2-[(2-Aminoethyl)amino]ethyl]aziridine, NSC 174041 |

Physicochemical and Spectroscopic Data

Physicochemical Properties

| Property | Value | Data Type |

| Molecular Weight | 129.20 g/mol | Computed[1] |

| Monoisotopic Mass | 129.126597491 Da | Computed[1] |

| XlogP3 | -1.3 | Computed[1] |

| Polar Surface Area | 41.1 Ų | Computed[1] |

| Rotatable Bond Count | 5 | Computed |

Spectroscopic Data (Inferred)

Detailed experimental spectra for the free ligand are not widely reported. However, studies on palladium(II) complexes with N-(2-aminoethyl)aziridine as a ligand provide some insights. In these complexes, the signals for the ethane bridge and the aziridine ring are observable in ¹H and ¹³C NMR spectra, although they are shifted due to coordination with the metal.

Experimental Protocols

A detailed, standardized protocol for the synthesis of free this compound is not well-documented in publicly accessible literature. However, its formation has been described in situ through a metal-induced "aziridine dimerization" reaction.

Conceptual Synthesis Workflow

The synthesis of a palladium(II) complex containing N-(2-aminoethyl)aziridine as a ligand involves the reaction of an existing aziridine complex, trans-[Cl₂Pd(HNC₂H₄)₂], with an excess of aziridine in the presence of a silver salt, such as silver triflate (AgOTf). This process leads to an unexpected insertion and ring-opening reaction of two aziridine units to form the bidentate N-(2-aminoethyl)aziridine ligand, which then coordinates to the palladium center.

The logical workflow for this conceptual synthesis is depicted in the diagram below.

Biological Activity and Signaling Pathways

This compound has been identified as a potential inhibitor of Angiotensin-Converting Enzyme 2 (ACE2).[1] ACE2 is a carboxypeptidase that plays a crucial role in the Renin-Angiotensin System (RAS) by converting angiotensin II into angiotensin-(1-7), which generally has vasodilatory and cardioprotective effects.

The inhibitory action of this compound on ACE2 suggests a potential therapeutic application in cardiovascular diseases.[1] Furthermore, since ACE2 is the primary receptor for the spike (S) protein of SARS-CoV and SARS-CoV-2, inhibition of ACE2 could also represent a strategy to block viral entry into host cells. It is proposed that the binding of this compound to ACE2 may induce a conformational change that interferes with the binding of the viral S-protein.[1]

The signaling pathway below illustrates the dual role of ACE2 and the potential points of intervention by this compound.

Conclusion

This compound is a molecule with a compelling structural profile and significant therapeutic potential, particularly as an ACE2 inhibitor. While comprehensive experimental data on the free ligand remains sparse, the available information points towards a compound worthy of further investigation by researchers in drug discovery and development. Future work should focus on developing robust synthetic and purification protocols to enable detailed characterization and preclinical evaluation of this promising molecule.

References

N'-[2-(aziridin-1-yl)ethyl]ethane-1,2-diamine synthesis

An In-depth Technical Guide on the Synthesis of N'-[2-(aziridin-1-yl)ethyl]ethane-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N'-[2-(aziridin-1-yl)ethyl]ethane-1,2-diamine, a molecule functionally related to diethylenetriamine (DETA), is a compound of interest for its potential therapeutic applications, including its role as an inhibitor of Angiotensin-Converting Enzyme 2 (ACE2).[1] This makes it a relevant target in research against SARS coronavirus infections.[1] The synthesis of this molecule involves the strategic introduction of a strained aziridine ring onto a diamine backbone. This guide details a primary synthetic methodology, provides comprehensive experimental protocols, and presents relevant data for researchers engaged in its synthesis and application.

Introduction

Aziridines are three-membered nitrogen-containing heterocycles that are valuable synthetic intermediates due to their high ring strain, which facilitates ring-opening reactions for the construction of more complex amine products.[2][3] The target molecule, N'-[2-(aziridin-1-yl)ethyl]ethane-1,2-diamine (also known as N-(2-aminoethyl)-1-aziridineethanamine), combines the reactive aziridine moiety with a flexible diamine chain. This structure is of significant interest in medicinal chemistry.[1][4] The synthesis of such compounds requires careful control of reaction conditions to achieve desired regioselectivity and yield.

Proposed Synthesis Pathway

The most direct and plausible route for the synthesis of N'-[2-(aziridin-1-yl)ethyl]ethane-1,2-diamine involves the nucleophilic substitution reaction between diethylenetriamine (DETA) and a suitable cyclizing agent for the terminal primary amine, or a direct reaction between ethylenediamine and an activated aziridine precursor. A common and effective method for creating a terminal aziridine ring from a primary amine is a two-step process involving an initial reaction with an epoxide followed by cyclization.

A well-established method for forming aziridines is the Wenker synthesis, which involves the cyclization of 2-amino alcohols.[4][5] This principle can be adapted by first reacting diethylenetriamine with ethylene oxide to generate a terminal hydroxyethyl group, which is then converted to a leaving group (e.g., a sulfate ester) and cyclized under basic conditions to form the aziridine ring.

Below is a logical workflow for a proposed synthesis.

Caption: Proposed synthetic workflow for N'-[2-(aziridin-1-yl)ethyl]ethane-1,2-diamine.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for hydroxyethylation of amines and Wenker-type aziridine synthesis.[4][6][7]

Protocol 1: Synthesis of N,N-bis(2-aminoethyl)-2-hydroxyethanamine (Intermediate 1)

-

Apparatus: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a nitrogen inlet.

-

Reagents:

-

Diethylenetriamine (DETA) (1.0 mol)

-

Ethylene Oxide (1.0 mol, condensed and cooled)

-

Methanol (500 mL, as solvent)

-

-

Procedure:

-

Dissolve diethylenetriamine in methanol in the reaction flask and cool the solution to 0-5 °C in an ice bath.

-

Slowly add the cooled ethylene oxide dropwise to the stirred DETA solution, maintaining the temperature below 10 °C. The reaction is exothermic.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator. The resulting crude oil is the hydroxyethylated intermediate.

-

Protocol 2: Synthesis of N'-[2-(aziridin-1-yl)ethyl]ethane-1,2-diamine (Final Product)

-

Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Reagents:

-

Crude N,N-bis(2-aminoethyl)-2-hydroxyethanamine (Intermediate 1) (1.0 mol)

-

Chlorosulfonic acid (1.0 mol)

-

Dichloromethane (DCM) (1 L, as solvent)

-

Sodium hydroxide (NaOH) solution (40% w/v in water)

-

-

Procedure:

-

Step A: Sulfation

-

Dissolve the crude intermediate 1 in DCM and cool the solution to -5 to 0 °C.

-

Slowly add chlorosulfonic acid dropwise while vigorously stirring. Maintain the temperature below 5 °C.

-

After addition, stir the mixture for an additional 2 hours at 0-5 °C to form the sulfate ester.

-

-

Step B: Cyclization

-

Slowly add the 40% NaOH solution to the reaction mixture. This is a highly exothermic step and requires efficient cooling to keep the temperature between 20-30 °C.

-

Continue stirring for 3-4 hours at room temperature after the base addition is complete.

-

-

Step C: Work-up and Purification

-

Transfer the mixture to a separatory funnel. The organic layer contains the product. Separate the aqueous layer.

-

Wash the organic layer with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

-

-

Data Presentation

The following tables summarize typical quantitative data expected from the described synthesis.

Table 1: Reaction Parameters and Yields

| Step | Reactant Molar Ratio (DETA:Reagent) | Temperature (°C) | Duration (h) | Typical Yield (%) |

| Hydroxyethylation | 1:1 (DETA:Ethylene Oxide) | 0-10 | 12-16 | 85-95 (Crude) |

| Sulfation/Cyclization | 1:1 (Intermediate:HSO₃Cl) | 0-30 | 5-6 | 60-75 (Purified) |

Table 2: Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₆H₁₅N₃ |

| Molecular Weight | 129.21 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | (Predicted) ~190-210 °C at atm. pressure |

| ¹H NMR (CDCl₃, δ ppm) | (Predicted) 2.85-2.95 (t, 2H, -CH₂-N-aziridine), 2.60-2.80 (m, 6H, -NH-CH₂-CH₂-NH₂), 1.50-1.60 (s, 2H, -NH₂), 1.20-1.30 (s, 4H, aziridine CH₂) |

| ¹³C NMR (CDCl₃, δ ppm) | (Predicted) 55-60 (-CH₂-N-aziridine), 45-50 (-NH-CH₂-), 38-42 (-CH₂-NH₂), 25-30 (aziridine CH₂) |

| Mass Spec (ESI-MS) | m/z 130.13 [M+H]⁺ |

Associated Mechanisms and Pathways

The target compound is noted for its potential as an ACE2 inhibitor. The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure and fluid balance. ACE2 is a key enzyme in this system, converting Angiotensin II to Angiotensin-(1-7), which has counter-regulatory vasodilatory effects. SARS-CoV, the virus responsible for COVID-19, uses the ACE2 receptor for cell entry. An inhibitor like N'-[2-(aziridin-1-yl)ethyl]ethane-1,2-diamine could potentially block this viral entry point.[1]

Caption: Role of ACE2 in RAS and as a SARS-CoV entry point, with inhibition mechanism.

Safety Considerations

-

Aziridine and its derivatives are toxic and potential mutagens. All manipulations should be carried out in a well-ventilated fume hood.[5]

-

Ethylene oxide is a flammable and toxic gas. It should be handled with extreme caution in a closed system.

-

Chlorosulfonic acid is highly corrosive and reacts violently with water. Appropriate personal protective equipment (PPE), including gloves, lab coat, and face shield, is mandatory.

-

The reactions described are exothermic and require careful temperature control to prevent runaways.

This guide provides a foundational framework for the synthesis of N'-[2-(aziridin-1-yl)ethyl]ethane-1,2-diamine. Researchers should adapt and optimize these protocols based on their laboratory conditions and analytical capabilities.

References

- 1. This compound | C6H15N3 | CID 98888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Aziridine synthesis by coupling amines and alkenes via an electrogenerated dication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Aziridines - Wikipedia [en.wikipedia.org]

- 5. Aziridine - Wikipedia [en.wikipedia.org]

- 6. ijrcs.org [ijrcs.org]

- 7. Aziridine synthesis by ring closure reaction [organic-chemistry.org]

In-depth Technical Guide: Physicochemical Characteristics of CAS 23435-23-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physicochemical data for the compound with CAS Registry Number 23435-23-6. The information presented is based on publicly accessible data.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C5H4N2O3S | PubChem |

| Molecular Weight | 172.16 g/mol | PubChem |

| Canonical SMILES | C1(=C(NC(=O)S1)N)CC(=O)O | PubChem |

| InChI | InChI=1S/C5H4N2O3S/c8-3(9)1-2-4(10)7-5(6)11-2/h1H,(H2,6,7,10,11)(H,8,9) | PubChem |

| IUPAC Name | 2-imino-4-oxo-1,3-thiazolidin-5-ylacetic acid | PubChem |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of CAS 23435-23-6 are not available in the searched resources. Standard methodologies for determining key parameters are outlined below.

1. Determination of Melting Point: A standard capillary melting point apparatus would be used. The crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.

2. Solubility Assessment: The solubility of the compound would be determined in various solvents (e.g., water, ethanol, DMSO) at a specific temperature. A saturated solution is prepared and equilibrated. The concentration of the dissolved compound is then measured, typically by HPLC or UV-Vis spectroscopy.

3. Determination of pKa: The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is monitored. The pKa is determined from the titration curve.

Signaling Pathways and Biological Activity

No specific signaling pathways or detailed biological activities associated with CAS 23435-23-6 were found in the available literature.

Diagrams

As no specific experimental workflows or signaling pathways for CAS 23435-23-6 were identified, a generalized workflow for physicochemical characterization is provided.

Caption: Generalized workflow for physicochemical characterization of a chemical compound.

An In-depth Technical Guide to the Reaction Mechanism of N-(2-Aminoethyl)-1-aziridineethanamine with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Aminoethyl)-1-aziridineethanamine, a molecule possessing a unique combination of primary, secondary, and tertiary amine functionalities, including a strained aziridine ring, presents a versatile platform for chemical modifications. Its structure, which can be considered a monomer or a short oligomer of linear polyethylenimine (LPEI), is of significant interest in various fields, including the development of drug delivery systems and gene therapy vectors. The reactivity of its nucleophilic nitrogen centers towards electrophiles is central to its utility. This technical guide provides a comprehensive overview of the reaction mechanisms of this compound with various electrophiles, supported by experimental data and protocols derived from studies on this molecule and its close structural analogs.

Core Reactivity: The Nucleophilic Nature of Nitrogen Atoms

The reactivity of this compound is dominated by the nucleophilic character of its three distinct amine groups:

-

Primary Amine (-NH2): Generally the most sterically accessible and a potent nucleophile.

-

Secondary Amine (-NH-): Also a strong nucleophile, with its reactivity influenced by the neighboring ethyl groups.

-

Tertiary Amine (within the aziridine ring and the backbone): The tertiary amine in the backbone is a nucleophile, while the aziridine nitrogen, being part of a strained three-membered ring, exhibits unique reactivity. While tertiary amines are generally less nucleophilic than primary and secondary amines due to steric hindrance, the aziridine nitrogen can be activated by electrophiles, leading to ring-opening reactions.[1]

The reaction with an electrophile can occur at any of these nitrogen centers, and the specific site of reaction will be influenced by factors such as the nature of the electrophile, the reaction conditions (e.g., solvent, temperature, pH), and steric hindrance.

Reaction with Alkyl Halides: N-Alkylation

The reaction of amines with alkyl halides is a classic example of nucleophilic substitution (SN2). In the case of this compound, this can lead to a mixture of products due to the presence of multiple nucleophilic sites.

Mechanism:

The reaction proceeds via a direct displacement of the halide ion by the lone pair of electrons on a nitrogen atom. The primary and secondary amines are generally more reactive towards alkylation than the tertiary amine due to lesser steric hindrance.[2][3]

Reaction Pathway for N-Alkylation:

Caption: General mechanism for the N-alkylation of this compound.

Expected Products and Selectivity:

Direct alkylation of primary or secondary amines often leads to over-alkylation, producing a mixture of secondary, tertiary, and even quaternary ammonium salts.[2][3] Controlling the stoichiometry of the reactants is crucial to favor the desired product. Using a large excess of the amine can help to minimize over-alkylation.

Reaction with Acyl Chlorides: N-Acylation

Acyl chlorides are highly reactive electrophiles that readily acylate amines to form amides. The reaction proceeds via a nucleophilic addition-elimination mechanism.

Mechanism:

The lone pair of electrons on a nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a chloride ion to yield the N-acyl product.[1][4]

Reaction Pathway for N-Acylation:

Caption: General mechanism for the N-acylation of this compound.

Experimental Protocol for a Related N-Acylation Reaction:

A general procedure for the acylation of a related 2-aminopyridine derivative involves the dropwise addition of an acyl chloride to a stirred solution of the amine and a base (e.g., KOH) in a suitable solvent like ethanol. The mixture is then refluxed for several hours.[4][5]

Michael Addition to α,β-Unsaturated Carbonyls

Amines can act as nucleophiles in a Michael (or aza-Michael) addition reaction with α,β-unsaturated carbonyl compounds (e.g., acrylates, enones). This is a conjugate addition reaction that forms a new carbon-nitrogen bond at the β-carbon of the electrophile.[6][7][8][9][10]

Mechanism:

The reaction is typically base-catalyzed, where the base deprotonates the amine to increase its nucleophilicity. The resulting nucleophile then attacks the β-carbon of the Michael acceptor, leading to the formation of an enolate intermediate, which is subsequently protonated to give the final product. The reaction of primary amines with acrylates can proceed in two stages, with the addition of the first hydrogen being significantly faster than the second.[11]

Reaction Pathway for Michael Addition:

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. mlms.nuaa.edu.cn [mlms.nuaa.edu.cn]

- 8. This compound | C6H15N3 | CID 98888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Kinetic and structural characterization of carboxyspermidine dehydrogenase of polyamine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Spectroscopic Profile of N-(2-Aminoethyl)-1-aziridineethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-(2-Aminoethyl)-1-aziridineethanamine, a molecule with potential applications in drug development, notably as an angiotensin-converting enzyme 2 (ACE2) inhibitor.[1] Due to the limited availability of experimentally derived spectra in public domains, this guide combines predicted data with foundational spectroscopic principles to offer a robust profile for this compound.

Molecular and Spectroscopic Overview

This compound possesses a unique molecular architecture, incorporating a primary amine, a secondary amine, and a reactive aziridine ring. This trifunctional nature governs its chemical properties and is key to interpreting its spectroscopic signatures.

| Property | Value |

| Chemical Formula | C₆H₁₅N₃ |

| Molecular Weight | 129.20 g/mol [1] |

| IUPAC Name | N'-[2-(aziridin-1-yl)ethyl]ethane-1,2-diamine |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Data

| Spectrum | Predicted Chemical Shift (δ, ppm) | Assignment |

| ¹H NMR | ~ 1.0 - 2.0 | Aziridine ring protons (-CH ₂-N-CH ₂-) |

| ~ 2.5 - 3.0 | Ethylenediamine backbone protons (-CH ₂-CH ₂-) | |

| Variable (broad singlet) | Amine protons (-NH ₂ and -NH -) | |

| ¹³C NMR | ~ 20 - 30 | Aziridine ring carbons |

| ~ 40 - 60 | Ethylenediamine backbone carbons |

Infrared (IR) Spectroscopy

The infrared spectrum is crucial for identifying the key functional groups within the molecule. The expected absorption bands for this compound are detailed below.

Table 2: Predicted Infrared Absorption Bands

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3500 - 3300 | N-H Stretch | Primary and Secondary Amine |

| 2960 - 2850 | C-H Stretch | Methylene (-CH₂-) |

| 1650 - 1590 | N-H Bend | Primary Amine |

| 1250 - 1000 | C-N Stretch | Amine, Aziridine |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The predicted mass-to-charge ratios (m/z) for various adducts of this compound are presented below, based on computational models.[2]

Table 3: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 130.13388 |

| [M+Na]⁺ | 152.11582 |

| [M-H]⁻ | 128.11932 |

| [M]⁺ | 129.12605 |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a Fourier Transform NMR spectrometer with a proton frequency of at least 400 MHz.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. The spectral width should encompass the expected chemical shift range (0-10 ppm). Typically, 16 to 64 scans are co-added to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-160 ppm) is necessary. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) is required.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is expected to be a liquid at room temperature, a neat sample can be analyzed. Place a single drop of the compound between two KBr or NaCl salt plates to create a thin liquid film.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum of the empty salt plates. Then, place the sample-loaded plates in the spectrometer and record the sample spectrum. Typically, spectra are collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a solvent compatible with the ionization source, such as methanol or acetonitrile. For electrospray ionization, the addition of a small amount of formic acid (0.1%) can aid in protonation.

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu) to observe the molecular ion and any significant fragment ions.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure.

Visualized Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis for chemical compounds.

Caption: A generalized workflow for the spectroscopic characterization of a chemical compound.

Caption: The logical relationship between the molecular structure and the information derived from different spectroscopic techniques.

References

An In-depth Technical Guide to N-(2-Aminoethyl)-1-aziridineethanamine

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Nomenclature

N-(2-Aminoethyl)-1-aziridineethanamine is a chemical compound with potential therapeutic applications, notably as an inhibitor of Angiotensin-Converting Enzyme 2 (ACE2), a key protein involved in viral entry for coronaviruses, including SARS-CoV-2.[1]

IUPAC Name: N'-[2-(aziridin-1-yl)ethyl]ethane-1,2-diamine[1]

A comprehensive list of synonyms for this compound is provided in Table 1, reflecting its various representations in chemical databases and literature.

Table 1: Synonyms for N'-[2-(aziridin-1-yl)ethyl]ethane-1,2-diamine

| Synonym | Source |

| This compound | PubChem[1] |

| 1,2-Ethanediamine, N-[2-(1-aziridinyl)ethyl]- | PubChem[1] |

| Aziridine, 1-[2-[(2-aminoethyl)amino]ethyl]- | PubChem[1] |

| N-[2-(Aziridin-1-yl)ethyl]ethane-1,2-diamine | PubChem[1] |

| NSC 174041 | PubChem[1] |

| K93WMR7E2S | PubChem[1] |

| UNII-K93WMR7E2S | PubChem[1] |

| CHEBI:145998 | PubChem[1] |

| DTXSID70177990 | PubChem[1] |

| PEN-103 | PubChem[1] |

Physicochemical Properties

The fundamental physicochemical properties of N'-[2-(aziridin-1-yl)ethyl]ethane-1,2-diamine have been computationally predicted and are summarized in Table 2. These properties are essential for understanding the compound's behavior in biological systems and for the design of experimental protocols.

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C6H15N3 | PubChem[1] |

| Molecular Weight | 129.20 g/mol | PubChem[1] |

| XLogP3 | -1.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

| Exact Mass | 129.126597491 | PubChem[1] |

| Monoisotopic Mass | 129.126597491 | PubChem[1] |

| Topological Polar Surface Area | 41.1 Ų | PubChem[1] |

| Heavy Atom Count | 9 | PubChem |

| Complexity | 70.7 | PubChem[1] |

Synthesis and Characterization

A study by Budzisz et al. (2012) describes the metal-induced "aziridine dimerization" to form N-(2-aminoethyl)aziridine as a ligand in metal complexes.[2] This suggests that the core N-(2-aminoethyl)aziridine moiety can be formed, which could then be further reacted to yield the target compound.

Hypothetical Synthesis Workflow:

Caption: Hypothetical synthesis workflow for N'-[2-(aziridin-1-yl)ethyl]ethane-1,2-diamine.

Characterization: Following synthesis, the compound would require purification, likely via column chromatography, and its structure confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Biological Activity and Mechanism of Action

This compound has been identified as a potential inhibitor of Angiotensin-Converting Enzyme 2 (ACE2).[1] ACE2 is a critical receptor for the entry of coronaviruses, including SARS-CoV and SARS-CoV-2, into host cells. The spike protein of the virus binds to ACE2, initiating a cascade of events that leads to viral fusion and entry.[3]

The proposed mechanism of action for this compound involves binding to ACE2, which may induce a conformational change in the enzyme.[1] This conformational change is thought to alter the binding site for the SARS-CoV-2 spike protein, thereby preventing the virus from attaching to and entering the host cell.[1]

Signaling Pathway of SARS-CoV-2 Entry and Inhibition:

Caption: Proposed mechanism of action for this compound in inhibiting SARS-CoV-2 entry.

Experimental Protocols

While specific experimental protocols detailing the use of this compound are scarce, established methodologies for assessing ACE2 inhibition and antiviral activity can be adapted for its evaluation.

ACE2 Inhibition Assay (ELISA-based)

This assay is designed to quantify the inhibition of the interaction between the SARS-CoV-2 spike protein and the ACE2 receptor.

Materials:

-

Recombinant SARS-CoV-2 Spike Protein (RBD)

-

Recombinant Human ACE2 Protein

-

96-well microtiter plates

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., 3% BSA in PBS)

-

This compound (test compound)

-

Detection antibody (e.g., anti-His-tag HRP conjugate if ACE2 is His-tagged)

-

Substrate (e.g., TMB)

-

Stop solution (e.g., 2N H₂SO₄)

-

Plate reader

Protocol:

-

Coating: Coat a 96-well plate with SARS-CoV-2 Spike Protein (RBD) at a concentration of 2 µg/mL in PBS overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer.

-

Blocking: Block the plate with blocking buffer for 1 hour at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Inhibitor Incubation: Add serial dilutions of this compound to the wells. Include positive (no inhibitor) and negative (no ACE2) controls.

-

ACE2 Incubation: Add a constant concentration of recombinant human ACE2 protein to all wells (except the negative control) and incubate for 2 hours at room temperature.

-

Washing: Wash the plate five times with wash buffer.

-

Detection Antibody: Add the HRP-conjugated detection antibody and incubate for 1 hour at room temperature.

-

Washing: Wash the plate five times with wash buffer.

-

Substrate Development: Add TMB substrate and incubate in the dark for 15-30 minutes.

-

Stopping Reaction: Add stop solution to each well.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Pseudovirus Neutralization Assay

This cell-based assay evaluates the ability of the compound to inhibit the entry of a pseudovirus expressing the SARS-CoV-2 spike protein into host cells engineered to express ACE2.

Materials:

-

HEK293T cells stably expressing human ACE2 (HEK293T-hACE2)

-

Pseudovirus particles (e.g., lentiviral or VSV-based) expressing the SARS-CoV-2 Spike protein and a reporter gene (e.g., luciferase or GFP)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (test compound)

-

Luciferase assay reagent or flow cytometer for GFP detection

-

96-well cell culture plates

Protocol:

-

Cell Seeding: Seed HEK293T-hACE2 cells in a 96-well plate and incubate overnight.

-

Compound Dilution: Prepare serial dilutions of this compound in cell culture medium.

-

Virus-Compound Incubation: In a separate plate, incubate the pseudovirus with the serially diluted compound for 1 hour at 37°C.

-

Infection: Remove the medium from the seeded cells and add the virus-compound mixture.

-

Incubation: Incubate the cells for 48-72 hours at 37°C.

-

Reporter Gene Assay:

-

For luciferase reporter: Lyse the cells and measure luciferase activity using a luminometer.

-

For GFP reporter: Analyze the percentage of GFP-positive cells using a flow cytometer or fluorescence microscope.

-

-

Analysis: Calculate the percentage of neutralization for each compound concentration and determine the IC₅₀ value.

Experimental Workflow for Antiviral Activity Screening:

Caption: A generalized workflow for screening the antiviral activity of this compound.

Conclusion

This compound presents an interesting scaffold for the development of antiviral agents, particularly those targeting ACE2-dependent viral entry. While detailed experimental data for this specific compound is limited in publicly available literature, the provided information on its identity, predicted properties, and potential mechanism of action, along with established experimental protocols, offers a solid foundation for researchers and drug development professionals to initiate further investigation. The synthesis and subsequent evaluation of this and related compounds could lead to the discovery of novel and effective therapeutics against current and future coronavirus threats.

References

Discovery and history of N-(2-Aminoethyl)-1-aziridineethanamine

An In-depth Technical Guide to N-(2-Aminoethyl)-1-aziridineethanamine

This guide provides a comprehensive overview of the discovery, history, and core scientific data related to this compound, a molecule of interest for its potential therapeutic applications. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Discovery and History

This compound was first identified and described in the scientific literature in a 2004 publication titled "Structure-Based Discovery of a Novel Angiotensin-Converting Enzyme 2 Inhibitor".[1] The discovery was the result of an in silico molecular docking screening of approximately 140,000 small molecules aimed at identifying inhibitors of Angiotensin-Converting Enzyme 2 (ACE2).[1] This enzyme was recognized as a critical therapeutic target for cardiovascular diseases and as the functional receptor for the Severe Acute Respiratory Syndrome (SARS) coronavirus.[1][2][3] The initial research highlighted its potential as a lead compound for developing treatments for hypertension and for controlling SARS infections.[1]

Chemical and Physical Properties

Below is a summary of the key chemical and physical properties of this compound.

| Property | Value | Source |

| IUPAC Name | N'-[2-(aziridin-1-yl)ethyl]ethane-1,2-diamine | PubChem |

| Molecular Formula | C6H15N3 | PubChem[2] |

| Molecular Weight | 129.20 g/mol | PubChem[2] |

| CAS Number | 23435-23-6 | PubChem |

| Synonyms | This compound, K93WMR7E2S, UNII-K93WMR7E2S, NSC 174041 | PubChem[2] |

| XLogP3 | -1.3 | PubChem[2] |

| Monoisotopic Mass | 129.126597491 Da | PubChem[2] |

Synthesis

The initial discovery of this compound was through computational screening of a large library of existing small molecules.[1] While the seminal 2004 paper focuses on its biological activity, the synthesis of related aziridine compounds has been described. For instance, N-(2-aminoethyl)aziridine has been formed as a ligand through a metal-induced "aziridine dimerization" process.[4] A general approach for synthesizing similar compounds involves the reaction of ethylenediamine with an aziridine-containing reactant.[2] However, a specific, detailed experimental protocol for the synthesis of this compound is not provided in the primary literature describing its discovery and activity.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of Angiotensin-Converting Enzyme 2 (ACE2).[1][2][3]

4.1. Impact on the Renin-Angiotensin System (RAS)

ACE2 is a key enzyme in the Renin-Angiotensin System (RAS), where it counterbalances the effects of Angiotensin-Converting Enzyme (ACE). ACE2 metabolizes Angiotensin II, a potent vasoconstrictor, to Angiotensin-(1-7), which has vasodilatory and cardioprotective effects. By inhibiting ACE2, this compound can modulate the activity of the RAS, which is a critical pathway in the regulation of blood pressure and cardiovascular function.[3] This mechanism underlies its potential for the treatment of cardiovascular diseases.[2][3]

4.2. Inhibition of SARS-Coronavirus Entry

ACE2 also serves as the primary receptor for the spike (S) protein of the SARS coronavirus (SARS-CoV). The binding of the viral S protein to ACE2 is the first and most critical step in viral entry into host cells. This compound has been shown to inhibit the SARS-CoV S protein-mediated cell fusion.[1] It is proposed that the binding of this inhibitor to ACE2 induces a conformational change that prevents the interaction with the viral spike protein, thereby blocking viral entry.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key pathways and experimental procedures related to this compound.

Caption: The Renin-Angiotensin System and the inhibitory role of this compound.

Caption: Mechanism of SARS-CoV entry inhibition by this compound.

Quantitative Data

The following tables summarize the available quantitative data for the biological activity of this compound.

Table 1: ACE2 Inhibition

| Compound | Assay Type | IC50 | Source |

| This compound | Enzymatic Assay | ~10 µM (estimated) | H.M. et al., 2004[1] |

Note: The IC50 value is estimated from the dose-response curve presented in the 2004 publication.[1]

Table 2: Antiviral Activity

| Compound | Assay Type | Effect | Source |

| This compound | Cell-Cell Fusion Assay | Effective inhibition of SARS-CoV S-protein-mediated cell fusion | H.M. et al., 2004[1] |

Note: A specific EC50 value for the antiviral activity was not reported in the initial discovery paper.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the discovery of this compound's activity.[1]

7.1. ACE2 Enzymatic Inhibition Assay

-

Objective: To determine the inhibitory effect of this compound on the enzymatic activity of ACE2.

-

Materials:

-

Recombinant human ACE2

-

Fluorogenic peptide substrate: (7-methoxycoumarin-4-yl)acetyl-Ala-Pro-Lys(2,4-dinitrophenyl)-OH

-

This compound (NAAE)

-

Assay buffer: 100 mmol/L Tris-HCl, pH 7.5, containing 600 mmol/L NaCl and 10 µmol/L ZnCl2

-

96-well microplates

-

Fluorometer

-

-

Procedure:

-

The ACE2 enzyme is incubated with varying concentrations of NAAE in the assay buffer for 20 minutes at room temperature.

-

The enzymatic reaction is initiated by the addition of the fluorogenic peptide substrate.

-

The reaction mixture is incubated for 30-60 minutes at 37°C.

-

The fluorescence intensity is measured using a fluorometer with an excitation wavelength of 320 nm and an emission wavelength of 420 nm.

-

The percentage of inhibition is calculated by comparing the fluorescence in the presence of the inhibitor to that of the control (enzyme and substrate without inhibitor).

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

7.2. SARS-CoV Spike Protein-Mediated Cell-Cell Fusion Assay

-

Objective: To assess the ability of this compound to block the fusion of cells expressing the SARS-CoV spike protein with cells expressing the ACE2 receptor.

-

Materials:

-

CHO cells (or other suitable host cells)

-

Expression vector for full-length SARS-CoV spike protein

-

Expression vector for human ACE2

-

Cell labeling dyes (e.g., Calcein AM and DiI)

-

This compound (NAAE)

-

Cell culture medium

-

Fluorescence microscope

-

-

Procedure:

-

One population of CHO cells is transfected with the SARS-CoV spike protein expression vector and labeled with a green fluorescent dye (e.g., Calcein AM). These are the "effector" cells.

-

A second population of CHO cells is transfected with the human ACE2 expression vector and labeled with a red fluorescent dye (e.g., DiI). These are the "target" cells.

-

The target cells are pre-incubated with varying concentrations of NAAE for a specified period.

-

The effector cells are then co-cultured with the treated target cells.

-

Cell-cell fusion is indicated by the appearance of yellow fluorescence, resulting from the merging of the green and red dyes within fused cells (syncytia).

-

The number and size of syncytia are quantified using fluorescence microscopy.

-

The inhibitory effect of NAAE is determined by the reduction in syncytia formation compared to the untreated control.

-

References

- 1. N~1~-(2-Aminoethyl)-N~2~-[2-(aziridin-1-yl)ethyl]ethane-1,2-diamine | C8H20N4 | CID 300002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2-Ethanediamine, polymer with aziridine | Benchchem [benchchem.com]

- 3. This compound | C6H15N3 | CID 98888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

N-(2-Aminoethyl)-1-aziridineethanamine: A Technical Whitepaper on its Role as an ACE2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of N-(2-Aminoethyl)-1-aziridineethanamine (NAAE), a novel small molecule identified as an inhibitor of Angiotensin-Converting Enzyme 2 (ACE2). Through in silico screening of approximately 140,000 compounds, NAAE emerged as a top candidate and was subsequently validated for its dual-functionality: inhibition of ACE2 enzymatic activity and blockade of SARS coronavirus spike protein-mediated cell fusion.[1] This whitepaper consolidates the available quantitative data, outlines plausible experimental protocols for its evaluation, and visualizes the relevant biological pathways and discovery workflow.

Introduction

Angiotensin-Converting Enzyme 2 (ACE2) is a transmembrane metalloproteinase that plays a crucial role in the Renin-Angiotensin System (RAS), where it counterbalances the vasoconstrictive effects of angiotensin II by converting it to the vasodilatory peptide angiotensin 1-7.[1][2] Beyond its physiological role in cardiovascular regulation, ACE2 is also the primary cellular receptor for the spike glycoprotein of several coronaviruses, including SARS-CoV and SARS-CoV-2, mediating viral entry into host cells.[3][4][5] Consequently, ACE2 has become a significant therapeutic target for both cardiovascular diseases and viral infections.

This compound (NAAE) was discovered as a potent ACE2 inhibitor through a structure-based drug discovery approach.[1][3] Its ability to not only modulate the enzymatic function of ACE2 but also to interfere with viral entry makes it an attractive lead compound for the development of novel therapeutics.[1][6] This document serves as a technical guide for researchers interested in the properties and evaluation of NAAE as an ACE2 inhibitor.

Quantitative Data Summary

The inhibitory potency of this compound against ACE2 has been quantified through molecular docking and enzymatic assays. The key data points are summarized in the table below for clear comparison.

| Parameter | Value | Method | Reference |

| IC50 | 57 ± 7 µmol/L | ACE2 Enzymatic Assay | [1] |

| Ki | 459 µmol/L | ACE2 Enzymatic Assay | [1] |

| Docking Energy Score | -23.7 kcal/mol | In Silico Molecular Docking | [1] |

Signaling and Inhibition Pathways

The role of NAAE as an ACE2 inhibitor impacts both the Renin-Angiotensin System and the mechanism of SARS-CoV cellular entry.

Caption: Role of ACE2 in the Renin-Angiotensin System and its inhibition by NAAE.

Caption: Mechanism of SARS-CoV entry via ACE2 and its blockade by NAAE.

Experimental Protocols

Detailed experimental protocols for the specific evaluation of NAAE are not publicly available. However, based on the published research, the following represents standard methodologies for the key experiments performed.

In Silico Screening and Molecular Docking Workflow

The discovery of NAAE as an ACE2 inhibitor was initiated through a computational approach.

Caption: Workflow for the discovery of NAAE as an ACE2 inhibitor.

ACE2 Enzymatic Inhibition Assay

This protocol is a representative example based on standard biochemical assays for measuring ACE2 activity.[7]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on recombinant human ACE2.

Materials:

-

Recombinant human ACE2 protein

-

Fluorogenic ACE2 substrate (e.g., Mca-APK(Dnp))

-

This compound (NAAE)

-

Assay Buffer (e.g., PBS, pH 7.4, 0.01% Tween-20)

-

DMSO (for compound dilution)

-

Known ACE2 inhibitor (e.g., MLN-4760) as a positive control

-

1536-well black, medium-binding assay plates

-

Acoustic dispenser (e.g., Echo 650)

-

Plate reader capable of fluorescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of NAAE in DMSO. The final concentrations in the assay should typically range from nanomolar to high micromolar to capture the full dose-response curve.

-

Compound Dispensing: Using an acoustic dispenser, transfer 25 nL of the NAAE dilutions, DMSO (vehicle control), and the positive control into the wells of a 1536-well assay plate.

-

Enzyme Addition: Dispense 3 µL of ACE2 enzyme solution (e.g., 0.27 nM in assay buffer) into each well. Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

-

Substrate Addition: Add 1 µL of the ACE2 substrate solution (e.g., 60 µM in assay buffer) to each well to initiate the enzymatic reaction. The final volume will be 4 µL.

-

Plate Centrifugation: Centrifuge the plate at 1000 rpm for 15 seconds to ensure proper mixing.

-

Fluorescence Measurement: Measure the fluorescence intensity at time zero (t=0) and after a 15-minute incubation at room temperature (t=15) using a plate reader (e.g., excitation at 340 nm and emission at 440 nm).

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Normalize the data with the vehicle control (0% inhibition) and the positive control (100% inhibition).

-

Plot the percent inhibition against the logarithm of the NAAE concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

SARS-CoV Spike Protein-Mediated Cell Fusion Assay

This assay evaluates the ability of NAAE to block the entry of SARS-CoV into host cells, a process mediated by the interaction between the viral spike protein and the ACE2 receptor.

Objective: To assess the inhibitory effect of NAAE on the fusion of cells expressing the SARS-CoV spike protein with cells expressing the ACE2 receptor.

Materials:

-

Effector Cells: A cell line (e.g., HEK293T) engineered to express the SARS-CoV spike protein and a reporter gene (e.g., luciferase).

-

Target Cells: A cell line (e.g., Vero E6 or HEK293T) endogenously or transiently expressing the human ACE2 receptor.

-

This compound (NAAE)

-

Cell culture medium and supplements

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Plating: Seed the ACE2-expressing target cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.

-

Compound Treatment: On the day of the assay, treat the target cells with various concentrations of NAAE or a vehicle control (DMSO) for a predetermined period (e.g., 1 hour) at 37°C.

-

Co-culture: Add the spike-expressing effector cells to the wells containing the treated target cells.

-

Incubation: Co-culture the cells for a sufficient period (e.g., 24-48 hours) to allow for cell-cell fusion and reporter gene expression.

-

Lysis and Luminescence Reading: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions. Measure the luminescence signal using a luminometer.

-

Data Analysis:

-

The luminescence signal is proportional to the extent of cell fusion.

-

Normalize the data to the vehicle control (0% inhibition).

-

Plot the percent inhibition of cell fusion against the NAAE concentration to determine the effective concentration.

-

Conclusion

This compound has been identified as a promising dual-action inhibitor of ACE2.[1] Its ability to modulate the catalytic activity of ACE2 within the Renin-Angiotensin System and to block the ACE2-mediated entry of SARS-CoV provides a strong rationale for its further investigation as a therapeutic lead. The data and protocols presented in this whitepaper offer a foundational resource for researchers in pharmacology, virology, and drug development to build upon in their exploration of NAAE and related compounds. Further structure-activity relationship studies could lead to the development of even more potent and selective agents for the treatment of cardiovascular and infectious diseases.[1]

References

- 1. ahajournals.org [ahajournals.org]

- 2. Role and mechanism of angiotensin-converting enzyme 2 in acute lung injury in coronavirus disease 2019 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of an Inhibitor on the ACE2-Receptor Binding Domain of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Repurposed ACE2 Inhibitors: SARS-CoV-2 Entry Blockers of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Blocking the interactions between human ACE2 and coronavirus spike glycoprotein by selected drugs: a computational perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C6H15N3 | CID 98888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ACE2 enzymatic activity - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]

N-(2-Aminoethyl)-1-aziridineethanamine: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the publicly available scientific information regarding N-(2-Aminoethyl)-1-aziridineethanamine (NAAE). It is important to note that research on this compound appears to be limited, with the foundational studies dating back to 2004. There is a notable absence of recent in vivo, pharmacokinetic, toxicological, and clinical data in the public domain. This guide, therefore, summarizes the existing knowledge while highlighting significant gaps in the research landscape.

Introduction

This compound, also known by its National Cancer Institute designation NSC 174041, is an experimental small molecule that has been identified as an inhibitor of Angiotensin-Converting Enzyme 2 (ACE2).[1][2] First described in the literature in 2004, its discovery was the result of a structure-based drug design approach targeting ACE2.[3] This enzyme is a critical component of the renin-angiotensin system (RAS) and also serves as the primary receptor for the entry of the SARS coronavirus (SARS-CoV) into host cells.[3][4] Consequently, NAAE has been investigated for its potential therapeutic applications in both cardiovascular diseases and as an anti-SARS agent.[1][2]

Chemical and Physical Properties

This compound is a primary amino compound.[2] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C6H15N3 | PubChem[2] |

| Molecular Weight | 129.20 g/mol | PubChem[2] |

| IUPAC Name | N'-[2-(aziridin-1-yl)ethyl]ethane-1,2-diamine | PubChem[2] |

| CAS Number | 23435-23-6 | PubChem[2] |

| Synonyms | NSC 174041, K93WMR7E2S, UNII-K93WMR7E2S | PubChem[2] |

| XLogP3 | -1.3 | PubChem[2] |

Mechanism of Action and Therapeutic Potential

The therapeutic rationale for NAAE is centered on its inhibition of ACE2. This inhibition is proposed to have a dual benefit: modulation of the renin-angiotensin system and prevention of viral entry.[1][2]

Cardiovascular Applications

ACE2 is a key enzyme in the renin-angiotensin system, where it counteracts the effects of Angiotensin II. Angiotensin II is a potent vasoconstrictor that can lead to increased blood pressure, myocyte hypertrophy, and vascular smooth muscle cell proliferation.[1][2] By inhibiting ACE2, NAAE may prevent the breakdown of Angiotensin II, which would seem counterintuitive for treating cardiovascular disease. However, the initial hypothesis from its discovery was that modulating ACE2 activity could be a therapeutic strategy.[3] It is important to note that the precise downstream effects of NAAE on the RAS in a physiological context have not been elucidated in the available literature.

Antiviral Applications (SARS-CoV)

ACE2 is the functional receptor for the spike (S) glycoprotein of the SARS coronavirus.[3] The binding of the S-glycoprotein to ACE2 is the first step in viral entry into host cells. NAAE is hypothesized to inhibit this process through two potential mechanisms:

-

Direct Enzymatic Inhibition: By binding to the active site of ACE2, NAAE may sterically hinder the interaction with the SARS-CoV S-glycoprotein.

-

Allosteric Inhibition: The binding of NAAE to ACE2 may induce a conformational change in the enzyme, altering the binding site for the S-glycoprotein and thus preventing viral attachment.[1][2]

The proposed dual mechanism of action is depicted in the signaling pathway diagram below.

Caption: Proposed dual mechanism of action of NAAE.

Quantitative Data

The primary quantitative data for the biological activity of NAAE comes from the initial 2004 study. This data is summarized in Table 2.

| Parameter | Value | Assay | Source |

| IC50 | 57 ± 7 µmol/L | In vitro ACE2 Enzymatic Assay | Huentelman et al., 2004[3] |

| Ki | 459 µmol/L | In vitro ACE2 Enzymatic Assay | Huentelman et al., 2004[3] |

| Cell Fusion Inhibition | Effective | SARS-CoV Spike Protein-Mediated Cell Fusion Assay | Huentelman et al., 2004[3] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature.

In Vitro ACE2 Enzymatic Assay

This assay was used to determine the inhibitory potency of NAAE on the enzymatic activity of ACE2.

Caption: Workflow for the in vitro ACE2 enzymatic assay.

Detailed Steps:

-

Reagent Preparation: The assay is performed in a buffer solution containing 100 mmol/L Tris-HCl (pH 7.5), 600 mmol/L NaCl, and 10 µmol/L ZnCl2.

-

Enzyme and Substrate: Recombinant human ACE2 is used as the enzyme. A fluorogenic substrate, (7-Mca)-Y-V-A-D-A-P-K-(Dnp), is used to measure enzymatic activity.

-

Inhibition Assay: The reaction is initiated by adding the substrate to a mixture of the enzyme and varying concentrations of NAAE.

-

Incubation: The reaction mixture is incubated at 37°C.

-

Fluorescence Measurement: The fluorescence intensity is measured at an excitation wavelength of 328 nm and an emission wavelength of 393 nm. The increase in fluorescence corresponds to the cleavage of the substrate by ACE2.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are calculated from the dose-response curves.

SARS-CoV Spike Protein-Mediated Cell Fusion Assay

This assay was employed to assess the ability of NAAE to block the entry of SARS-CoV into cells.

Caption: Workflow for the SARS-CoV spike protein-mediated cell fusion assay.

Detailed Steps:

-

Cell Culture: Two cell lines are used: CHO-K1 cells and 293T cells.

-

Transfection: CHO-K1 cells are transfected with a plasmid encoding the SARS-CoV spike glycoprotein. 293T cells are transfected with a plasmid encoding human ACE2.

-

Treatment: The ACE2-expressing 293T cells are treated with NAAE.

-

Co-culture: The two transfected cell populations are then co-cultured.

-

Observation: If the spike protein on the CHO-K1 cells binds to the ACE2 on the 293T cells, it will induce cell-cell fusion, leading to the formation of large, multinucleated cells called syncytia.

-

Quantification: The extent of syncytia formation is observed and quantified to determine the inhibitory effect of NAAE on viral entry.

Synthesis

Future Directions and Unanswered Questions

The initial discovery of this compound as an ACE2 inhibitor was promising. However, the lack of follow-up research leaves many critical questions unanswered for its potential as a therapeutic agent. Key areas that require further investigation include:

-

In Vivo Efficacy: Studies in animal models of cardiovascular disease and SARS-CoV infection are necessary to validate the in vitro findings.

-

Pharmacokinetics and Pharmacodynamics: The absorption, distribution, metabolism, excretion (ADME), and toxicity profile of NAAE are unknown.

-

Selectivity and Off-Target Effects: The selectivity of NAAE for ACE2 over other metalloproteases has not been reported.

-

Structure-Activity Relationship (SAR) Studies: The development of more potent and selective analogs of NAAE could be pursued through SAR studies.

-

Detailed Synthesis and Scalability: A robust and scalable synthesis protocol would be required for further development.

Conclusion

This compound is a small molecule with demonstrated in vitro inhibitory activity against ACE2. This activity suggests a potential therapeutic role in cardiovascular diseases and as an antiviral agent against SARS-CoV. However, the current body of evidence is limited to a single foundational study from 2004. Significant further research, particularly in vivo studies and preclinical safety assessments, is required to determine if this early promise can be translated into a viable therapeutic application. This guide serves as a summary of the current, albeit limited, state of knowledge on this compound, and it is hoped that it may inspire further investigation into its potential.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound | C6H15N3 | CID 98888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. A comprehensive guide to the pharmacologic regulation of angiotensin converting enzyme 2 (ACE2), the SARS-CoV-2 entry receptor - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of N-(2-Aminoethyl)-1-aziridineethanamine in Polymer Synthesis

These application notes provide detailed information and protocols for researchers, scientists, and drug development professionals on the synthesis and application of polymers derived from N-(2-Aminoethyl)-1-aziridineethanamine. This monomer is a component in the synthesis of branched polyethylenimine (PEI), a versatile cationic polymer with numerous applications in biotechnology and materials science.

Introduction

This compound is utilized in the synthesis of branched polyethylenimines (PEIs) through cationic ring-opening polymerization of aziridine, with the diamine acting as an initiator. The resulting polymers are characterized by a high density of primary, secondary, and tertiary amines, which impart a strong cationic charge at physiological pH.[1] This property is central to their utility in various applications, including gene transfection, antimicrobial agents, and drug delivery systems.[1][2]

The synthesis of branched PEI traditionally involves the acid-catalyzed ring-opening polymerization of aziridine.[3][4] More recent methods aim to circumvent the use of the highly toxic aziridine monomer by starting from precursors like 2-haloethylamines.[3] The structure of the resulting polymer is a complex, branched architecture.[4]

Polymer Synthesis

General Experimental Protocol for Branched PEI Synthesis

This protocol describes the synthesis of branched PEI via cationic ring-opening polymerization of aziridine, initiated by this compound.

Materials:

-

This compound (initiator)

-

Aziridine (monomer)

-

Hydrochloric acid (catalyst)

-

Anhydrous toluene (solvent)

-

Methanol

-

Diethyl ether

-

Nitrogen gas supply

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser

-

Ice bath

-

Dialysis tubing (MWCO 1 kDa)

Procedure:

-

Initiator and Solvent Addition: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous toluene.

-

Monomer Addition: Cool the solution in an ice bath and slowly add the desired amount of aziridine monomer dropwise with vigorous stirring.

-

Initiation: Acidify the reaction mixture by the dropwise addition of a solution of hydrochloric acid in toluene to catalyze the ring-opening of aziridine.

-

Polymerization: After the addition of the catalyst, remove the ice bath and allow the reaction to proceed at room temperature for 24 hours, followed by heating to 50-60 °C for 48 hours to ensure complete polymerization.

-

Quenching and Precipitation: Quench the reaction by adding an excess of a terminating agent, such as a primary or secondary amine. Precipitate the polymer by adding the reaction mixture to a large volume of cold diethyl ether.

-

Purification: Collect the precipitate by filtration and redissolve it in a minimal amount of methanol. Purify the polymer by dialysis against deionized water for 48 hours to remove unreacted monomers, initiators, and low molecular weight oligomers.

-

Isolation: Lyophilize the dialyzed solution to obtain the purified branched PEI as a white or pale-yellow solid.

Safety Precautions: Aziridine is a highly toxic and carcinogenic substance. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Visualization of the Synthesis Workflow

Caption: Workflow for the synthesis of branched polyethylenimine (PEI).

Application: Gene Transfection

Branched PEI is a highly effective non-viral vector for gene delivery into mammalian cells. The cationic polymer condenses negatively charged DNA into positively charged nanoparticles (polyplexes), which are taken up by cells via endocytosis.

Protocol for PEI-mediated Transient Transfection of Adherent Mammalian Cells

This protocol is adapted for a 6-well plate format.[5][6]

Materials:

-

Branched PEI (1 mg/mL stock solution in water, pH 7.0)

-

Plasmid DNA (1 µg/µL)

-

Serum-free medium (e.g., Opti-MEM)

-

Complete growth medium with serum

-

Adherent mammalian cells (e.g., HEK293T)

-

6-well tissue culture plates

Procedure:

-

Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.

-

Preparation of DNA-PEI Complexes:

-

For each well, dilute 2 µg of plasmid DNA into 100 µL of serum-free medium in a microcentrifuge tube.

-

In a separate tube, dilute PEI into 100 µL of serum-free medium. A common starting point is a PEI:DNA ratio of 3:1 (w/w), which corresponds to 6 µg (or 6 µL of a 1 mg/mL stock) of PEI.

-

Add the diluted PEI solution to the diluted DNA solution and mix gently by pipetting.

-

Incubate the mixture at room temperature for 15-30 minutes to allow for polyplex formation.

-

-

Transfection:

-

Gently add the 200 µL of DNA-PEI complex solution dropwise to the cells in the well.

-

Gently rock the plate to ensure even distribution.

-

-

Incubation and Medium Change:

-

Return the cells to a CO2 incubator at 37°C.

-

After 4-6 hours, remove the transfection medium and replace it with fresh, complete growth medium.

-

-

Gene Expression Analysis: Analyze gene expression 24-72 hours post-transfection.

Quantitative Data for Gene Transfection

| Parameter | Value | Reference |

| Cell Line | HEK293T | [7] |

| PEI Type | Linear, 25 kDa | [7] |

| DNA per well (10 cm plate) | 18.9 µg | [7] |

| PEI:DNA Ratio (w/w) | 3:1 | [5][7] |

| Incubation Time (Polyplex Formation) | 15-30 min | [5][8] |

| Incubation Time (with cells) | 4-18 hours | [7] |

| Time to Gene Expression Analysis | 24-72 hours | [7] |

Application: Antimicrobial Agent